FixK protein - 131201-22-4

FixK protein

Catalog Number: EVT-1519399
CAS Number: 131201-22-4
Molecular Formula: C6H11NO
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

FixK proteins are predominantly sourced from nitrogen-fixing bacteria, such as Bradyrhizobium japonicum and Rhizobium meliloti. These proteins are classified within the broader category of two-component regulatory systems, which typically involve a sensor kinase (FixL) that detects environmental signals and a response regulator (FixK) that mediates the cellular response. Specifically, FixK is categorized into subgroups based on its structural and functional characteristics within the CRP superfamily.

Synthesis Analysis

Methods and Technical Details

The synthesis of FixK proteins can be achieved through various recombinant DNA techniques. A common method involves using Escherichia coli as a host for expressing the FixK gene. This process typically includes:

  1. Cloning: The FixK gene is cloned into an expression vector.
  2. Transformation: The vector is introduced into Escherichia coli cells.
  3. Induction: Protein expression is induced using specific conditions, such as temperature shifts or chemical inducers.
  4. Purification: The expressed protein is purified using techniques like affinity chromatography.

For example, to study the structural properties of FixK2 from Bradyrhizobium japonicum, researchers used an oxidation-resistant variant of the protein (Cys-183 replaced with serine), which facilitated crystallization for X-ray structural analysis .

Molecular Structure Analysis

Structure and Data

The three-dimensional structure of FixK2 has been elucidated through X-ray crystallography, revealing its homodimeric form when bound to DNA. The structure includes:

  • DNA Binding Domain: This domain interacts specifically with target DNA sequences.
  • Dimerization Interface: Essential for functional activity, allowing two FixK molecules to bind cooperatively to DNA.

The resolution of the structural data achieved was 1.77 Å, providing detailed insights into the protein-DNA interaction sites .

Chemical Reactions Analysis

Reactions and Technical Details

FixK proteins undergo various post-translational modifications that affect their activity:

  • Oxidation: The cysteine residue at position 183 can be oxidized, leading to a loss of function under oxidative stress conditions.
  • Proteolysis: FixK proteins are subject to degradation by proteases like ClpAP, which targets specific regions of the protein for breakdown .

These reactions are vital for regulating the activity of FixK in response to environmental changes.

Mechanism of Action

Process and Data

The mechanism by which FixK proteins exert their regulatory effects involves several steps:

  1. Signal Detection: The sensor kinase (FixL) detects low oxygen levels or other environmental cues.
  2. Activation: Upon activation, FixL phosphorylates FixK, enhancing its ability to bind DNA.
  3. Gene Regulation: Activated FixK then binds to specific promoter regions of target genes, facilitating transcription initiation.

This regulatory cascade allows bacteria to adapt to varying oxygen levels efficiently .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

FixK proteins exhibit several notable physical and chemical properties:

  • Molecular Weight: Typically ranges from 25 kDa to 30 kDa depending on the specific variant.
  • Solubility: Generally soluble in aqueous buffers at physiological pH.
  • Stability: Stability can be affected by oxidative conditions; reduced forms tend to be more stable compared to oxidized variants.

These properties are crucial for their functionality in biological systems .

Applications

Scientific Uses

FixK proteins have several significant applications in scientific research:

  • Gene Regulation Studies: They serve as model systems for studying transcriptional regulation under varying environmental conditions.
  • Biotechnological Applications: Understanding FixK's role in nitrogen fixation can lead to advancements in agricultural biotechnology, particularly in developing crops that require less nitrogen fertilizer.
  • Synthetic Biology: Researchers utilize knowledge about FixK mechanisms to engineer bacteria with enhanced nitrogen-fixing capabilities or other beneficial traits.
Structural Characterization of FixK Proteins

Domain Architecture of CRP/FNR Superfamily Members

FixK proteins belong to the cAMP receptor protein (CRP)/fumarate and nitrate reductase regulator (FNR) superfamily of transcription factors, characterized by a conserved modular architecture. Each monomer comprises:

  • N-terminal Effector-Binding Domain: This domain typically senses environmental cues via bound cofactors (e.g., cAMP, iron-sulfur clusters, or heme). However, FixK subfamily members like Bradyrhizobium japonicum FixK2 lack conserved cofactor-binding residues and function independently of small-molecule effectors. Structural studies confirm its antiparallel β-barrel fold facilitates interaction with RNA polymerase but does not bind canonical cofactors [1] [4].
  • C-terminal Helix-Turn-Helix (HTH) DNA-Binding Motif: Connected to the N-terminal domain via a long α-helix, this motif mediates sequence-specific DNA recognition. The HTH contains a recognition helix that inserts into the DNA major groove, flanked by flexible loops enabling adaptation to target sequences [1] [6].

FixK2 Homodimer Formation and Quaternary Structure

FixK proteins function as homodimers, stabilized by hydrophobic interactions and hydrogen bonding between monomers. The dimerization interface is formed primarily by the long α-helix (α-helix D) of each subunit, creating a V-shaped structure. Crystallographic analysis of FixK2 reveals that dimerization is essential for DNA binding, as it positions the two HTH motifs at an optimal distance (∼34 Å) to interact with adjacent DNA major grooves. Oxidation of Cys-183 induces reversible intermolecular disulfide bonds, disrupting functional dimerization and inhibiting DNA binding [1] [4].

Crystallographic Analysis of FixK-DNA Complexes

The 1.77 Å resolution X-ray structure of Bradyrhizobium japonicum FixK2 bound to a 30-bp DNA target provides atomic-level insights into recognition mechanisms [1]:

  • DNA Recognition via FixK2 Box (14-bp Palindrome): FixK2 binds a palindromic sequence (5′-TTGAT-N4-ATCAA-3′), termed the FixK2 box. Each monomer interacts with one half-site of the palindrome, with the dimeric interface centered over the minor groove.
  • Critical Residues for DNA Binding (L195, E196, R200): Residues within the HTH recognition helix make sequence-specific contacts:
  • Arg-200: Forms dual hydrogen bonds with guanine bases at positions 4 and 5 of the FixK2 box.
  • Glu-196: Stabilizes the DNA backbone via electrostatic interactions.
  • Leu-195: Mediates hydrophobic packing with thymine methyl groups [2] [6].

Table 1: Key Protein-DNA Contacts in the FixK2-DNA Complex

ResidueDNA Nucleotide PositionInteraction TypeFunctional Consequence
Arg-200G4, G5 (forward strand)H-bonding to base edgesSpecifies G/C content at core positions
Leu-195T3 (forward strand)Van der Waals contactsRecognizes thymine methyl group
Glu-196Phosphate backboneElectrostatic stabilizationAnchors recognition helix to DNA
Asn-190A2 (reverse strand)H-bondingConfirms palindromic symmetry

Surface-Exposed Redox-Sensitive Cysteine Residues

A hallmark of FixK2 regulation is its oxidation-sensitive cysteine (Cys-183), positioned near the HTH motif:

  • Location and Reactivity: Cys-183 is solvent-exposed and proximal to DNA, making it susceptible to reactive oxygen species (ROS). Oxidation generates sulfenic (-SOH), sulfinic (-SO₂H), or sulfonic (-SO₃H) acids, or intermolecular disulfide bridges [1] [4].
  • Functional Consequences: Oxidation causes electrostatic repulsion between the modified cysteine and DNA phosphate groups, reducing binding affinity by >100-fold. In vitro transcription assays show H₂O₂-treated FixK2 loses activation capacity, while the C183A mutant remains active under oxidative stress [1] [4] [8].
  • Biological Role: This redox switch allows rapid shutdown of FixK2-dependent microoxic genes (e.g., denitrification) during plant immune responses or symbiosis, where ROS are abundant [2] [4].

Table 2: Redox States of Cys-183 and Functional Impacts

Oxidation StateStructural ConsequenceDNA-Binding AffinityRegulatory Outcome
Reduced (thiol, -SH)Optimal HTH-DNA contactsHigh (Kd ~ nM)Transcription activation
Disulfide bridge (-S-S-)Dimer distortionLostReversible inactivation
Sulfinic/sulfonic acidCharge repulsion with DNA backboneLostIrreversible inactivation

Properties

CAS Number

131201-22-4

Product Name

FixK protein

Molecular Formula

C6H11NO

Synonyms

FixK protein

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